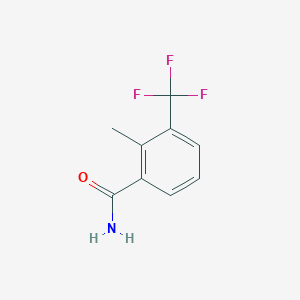

2-Methyl-3-(trifluoromethyl)benzamide

Description

Significance of Trifluoromethyl Groups in Modern Organic Chemistry and Molecular Design

The trifluoromethyl (−CF₃) group is a privileged substituent in modern organic chemistry, largely due to its profound influence on a molecule's properties. bohrium.com The introduction of a −CF₃ group is a widely used strategy to modulate the characteristics of a parent molecule for enhanced performance in various applications. nih.gov

One of the key attributes of the trifluoromethyl group is its strong electron-withdrawing nature, a result of the high electronegativity of the three fluorine atoms. mdpi.comwikipedia.org This property can significantly alter the electronic environment of an aromatic ring, influencing the acidity or basicity of nearby functional groups. wikipedia.org Furthermore, the C-F bond is one of the strongest in organic chemistry, which contributes to the high metabolic stability of the trifluoromethyl group. This makes it a desirable feature in the design of drug candidates, as it can protect a molecule from being rapidly broken down by metabolic processes in the body. mdpi.com

The trifluoromethyl group also impacts a molecule's physical properties, such as lipophilicity (its ability to dissolve in fats and lipids). It increases the lipophilicity of a molecule, which can enhance its ability to permeate biological membranes. mdpi.com Despite its steric bulk being similar to a chlorine atom, it is often used as a bioisostere for methyl or chloro groups to fine-tune a compound's steric and electronic profile, potentially improving its binding affinity to biological targets. mdpi.comwikipedia.org This strategic replacement can lead to better electrostatic interactions and hydrogen bonding with target proteins or enzymes. mdpi.com The prevalence of this group is highlighted by the fact that approximately 15-20% of all licensed drugs contain fluorine. mdpi.com

| Property | Description | Impact on Molecular Design |

| Electronic Effect | Strong electron-withdrawing nature due to high electronegativity of fluorine atoms. wikipedia.org | Modulates acidity/basicity of adjacent groups; influences reaction pathways. wikipedia.org |

| Metabolic Stability | High C-F bond dissociation energy (485.3 kJ/mol) resists metabolic oxidation. mdpi.com | Increases the half-life of drug candidates in biological systems. mdpi.com |

| Lipophilicity | Increases the molecule's affinity for nonpolar environments (Hansch π value of +0.88). mdpi.com | Can improve absorption and membrane permeability of bioactive molecules. mdpi.com |

| Bioisosterism | Can sterically and electronically mimic other groups like methyl (−CH₃) or chloro (−Cl). wikipedia.org | Allows for fine-tuning of a compound's binding affinity and selectivity. mdpi.comwikipedia.org |

Overview of Benzamide (B126) Scaffold Research in Synthetic Chemistry

The benzamide scaffold, characterized by a benzene (B151609) ring attached to an amide functional group, is a fundamental structural motif in organic and medicinal chemistry. ontosight.airesearchgate.net Benzamide derivatives are substructures in a vast number of pharmaceutical compounds and are extensively researched for their diverse biological activities. researchgate.netresearchgate.net

This scaffold is considered a "privileged structure" because it can interact with a wide range of biological targets. ontosight.ai Research has shown that compounds containing the benzamide core exhibit a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and central nervous system activities. ontosight.airesearchgate.netontosight.ai The amide group itself is crucial, as it can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with the active sites of enzymes and receptors. researchgate.net

In synthetic chemistry, benzamides are versatile intermediates for the synthesis of more complex molecules. researchgate.net Numerous synthetic methods have been developed for their preparation, and their chemical reactivity allows for further functionalization. researchgate.net The direct C-H trifluoromethylation of benzamide derivatives is an area of active research, aiming to create novel compounds with enhanced properties by combining the benefits of both the benzamide core and the trifluoromethyl group. nih.govresearchgate.net

Research Focus on 2-Methyl-3-(trifluoromethyl)benzamide and Related Congeners in Advanced Chemical Studies

This compound is an aromatic compound that serves as a valuable organic building block in scientific research. smolecule.com Its structure, featuring a benzene ring substituted with methyl and trifluoromethyl groups at the 2- and 3-positions respectively, makes it a useful intermediate for constructing more complex molecules in drug discovery and materials science. smolecule.com

The specific arrangement of the methyl and trifluoromethyl groups on the benzamide scaffold gives this compound unique chemical properties. smolecule.com The presence of these functional groups can influence its reactivity and potential biological activity. smolecule.com For instance, research has indicated that it may act as an inhibitor in various biological pathways. smolecule.com Specific studies have explored its potential as an inhibitor of glycine (B1666218) transporters, which are involved in neurotransmission processes, suggesting possible applications in neurological research. smolecule.com

Detailed analysis of the compound has provided key structural and chemical data. X-ray diffraction analysis shows that it crystallizes in a monoclinic system. Mass spectrometry confirms its molecular weight, with a characteristic molecular ion peak appearing at an m/z of 203. smolecule.com

| Property | Value / Description |

| CAS Number | 251651-26-0 |

| Molecular Formula | C₉H₈F₃NO |

| Molecular Weight | 203.16 g/mol |

| IUPAC Name | This compound |

| Classification | Organic Building Block, Chemical Intermediate |

| Potential Application | Inhibitor of glycine transporters; building block for pharmaceuticals and agrochemicals. smolecule.com |

Congeners of this compound, such as 2-Chloro-3-nitro-5-(trifluoromethyl)benzamide, have been utilized as precursors in the synthesis of novel antitubercular agents, highlighting the utility of this class of molecules in developing treatments for infectious diseases. iucr.orgnih.gov The study of this compound and its relatives continues to be an active area, as chemists explore their potential in creating new functional molecules and therapeutic agents. nih.govontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO/c1-5-6(8(13)14)3-2-4-7(5)9(10,11)12/h2-4H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFNHEQJQVNAQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379593 | |

| Record name | 2-methyl-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251651-26-0 | |

| Record name | 2-methyl-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Strategies for Constructing the 2-Methyl-3-(trifluoromethyl)benzamide Core Structure

The assembly of the this compound framework relies on several foundational organic reactions, including direct amide bond formation, multi-step sequences from aromatic precursors, and modern coupling techniques.

The most direct route to this compound involves the formation of an amide bond from its corresponding carboxylic acid, 2-methyl-3-(trifluoromethyl)benzoic acid.

A common and traditional two-step method involves activating the carboxylic acid. The acid is first converted to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂). This intermediate, 2-methyl-3-(trifluoromethyl)benzoyl chloride, is then reacted with a concentrated ammonia (B1221849) solution to yield the final benzamide (B126). nih.govgoogle.com This approach is widely used for the preparation of various α,α,α-trifluorotoluamides. google.com

More contemporary methods focus on the direct amidation of carboxylic acids, avoiding the need for isolating reactive intermediates. One such technique employs silicon-based reagents like methyltrimethoxysilane (B3422404) (MTM). nih.gov In this process, the carboxylic acid is proposed to react reversibly with MTM to form a silyl (B83357) ester intermediate. This activated intermediate then undergoes an irreversible reaction with an amine to form the stable amide bond, with methanol (B129727) as a byproduct. nih.gov This method offers a streamlined procedure with a simplified workup. nih.gov

Table 1: Comparison of Amidation Techniques

| Method | Starting Material | Key Reagents | Intermediate | Advantage |

| Two-Step Acyl Chloride Method | 2-Methyl-3-(trifluoromethyl)benzoic acid | 1. SOCl₂ 2. NH₃ | Acyl Chloride | High reactivity, well-established |

| Direct Amidation with MTM | 2-Methyl-3-(trifluoromethyl)benzoic acid | Methyltrimethoxysilane (MTM), Amine | Silyl Ester | One-pot reaction, simplified workup |

Alternative strategies construct the benzamide by functionalizing pre-existing trifluoromethylated aromatic rings.

Halogenated trifluorotoluenes serve as versatile starting points for building the target molecule. A multi-step synthesis for a related compound, 2-trifluoromethyl benzamide, begins with 2,3-dichlorobenzotrifluoride. google.com This precursor undergoes a sequence of reactions including fluorination and cyano substitution to introduce the necessary functional groups. The resulting nitrile is then hydrolyzed to afford the benzamide. google.com This pathway highlights a strategy where the core functional groups are installed sequentially onto the aromatic ring.

Another potential pathway starts from a precursor like 2-bromo-3-(trifluoromethyl)benzene. This compound could be converted into an organometallic reagent (e.g., via lithiation or Grignard formation), which is then carboxylated using carbon dioxide. The resulting carboxylic acid can subsequently be converted to the amide as described in section 2.1.1.

2-Methyl-3-(trifluoromethyl)aniline is a critical intermediate in the synthesis of various pharmaceutical and agrochemical compounds, including the analgesic drug Flunixin. ganeshremedies.comdcu.ie Its synthesis has been developed from precursors like 3-trifluoromethylaniline or 2-chloro-3-trifluoromethyl aniline (B41778). dcu.iegoogle.com

Converting this aniline to this compound requires the transformation of the amino group (-NH₂) into a carboxamide group (-CONH₂) at the same position. A classic and effective method to achieve this is the Sandmeyer reaction. This process involves three key steps:

Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt.

Cyanation: The diazonium salt is then reacted with a cyanide salt, typically copper(I) cyanide, to replace the diazonium group with a nitrile (-CN) group, yielding 2-methyl-3-(trifluoromethyl)benzonitrile.

Hydrolysis: The resulting nitrile is subsequently hydrolyzed under acidic or basic conditions to produce the final this compound. smolecule.com

Modern cross-coupling reactions offer powerful tools for forming the C-N and C-C bonds necessary to assemble the benzamide structure from smaller fragments.

Palladium-catalyzed cross-coupling reactions are particularly prominent for C-N bond formation. The Buchwald-Hartwig amination protocol is a cornerstone approach for coupling aryl halides with amines. smolecule.com In a potential synthesis of this compound, this reaction could be used to couple an aryl halide, such as 2-bromo-3-(trifluoromethyl)toluene, with an ammonia equivalent under palladium catalysis.

For the formation of C-C bonds to construct the core aromatic skeleton, reactions like the Kumada coupling are employed. This reaction couples a Grignard reagent with an organic halide. For instance, it can be used to synthesize 3-alkyl-trifluoromethylbenzenes from 3-bromo-trifluoromethylbenzene derivatives, demonstrating a method to install the methyl group onto the trifluoromethylated ring system. researchgate.net

Table 2: Key Coupling Reactions in Benzamide Synthesis

| Reaction | Bond Formed | Reactants | Catalyst System (Example) |

| Buchwald-Hartwig Amination | C-N | Aryl Halide + Amine/Amide | Palladium complex with specialized ligands |

| Kumada Coupling | C-C | Grignard Reagent + Organic Halide | Nickel-Xantphos |

Synthetic Routes from Trifluoromethylated Aromatic Precursors

Advanced Synthetic Transformations of this compound and its Analogues

Once synthesized, this compound can undergo further transformations. The functional groups present—the amide, the methyl group, and the trifluoromethyl group—offer sites for subsequent reactions.

The amide functional group can be readily modified.

Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed back to the corresponding carboxylic acid, 2-methyl-3-(trifluoromethyl)benzoic acid. smolecule.com

Reduction: The amide can be reduced to the corresponding amine, 2-methyl-3-(trifluoromethyl)benzylamine, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). smolecule.com

The trifluoromethyl group, while generally stable, can also be transformed. Research on related trifluoromethyl arenes has shown that the -CF₃ group can undergo formal hydrolysis to a carboxylic acid group (-COOH) using a combined Brønsted base system such as LiO-t-Bu and CsF. thieme-connect.com This transformation provides a route to dicarboxylic acid derivatives.

Furthermore, the aromatic ring itself is subject to electrophilic aromatic substitution, with the directing effects of the existing methyl, trifluoromethyl, and amide groups influencing the position of any new substituents.

Derivatization Strategies of the Benzamide Moiety for Functional Group Introduction

The benzamide functional group is a versatile anchor for introducing new functionalities. As a primary amide, it can undergo a range of reactions at both the nitrogen and carbonyl carbon. numberanalytics.com

N-Alkylation and N-Arylation: The amide N-H bond can be deprotonated with a suitable base, followed by reaction with an alkyl or aryl halide to introduce substituents on the nitrogen atom. This strategy is fundamental for building more complex molecular architectures.

Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding 2-methyl-3-(trifluoromethyl)benzoic acid and ammonia. numberanalytics.comlibretexts.org This reaction is often a key step in synthetic sequences where the amide acts as a protecting group for a carboxylic acid.

Reduction: The carbonyl group of the benzamide can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH₄), converting the benzamide into a benzylamine (B48309) derivative. numberanalytics.comlibretexts.org

Dehydration: Treatment of the primary amide with dehydrating agents such as thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅) can yield the corresponding 2-methyl-3-(trifluoromethyl)benzonitrile. libretexts.org

Hofmann Rearrangement: This classic reaction involves treating the primary amide with bromine and a strong base to yield an aniline derivative, 2-methyl-3-(trifluoromethyl)aniline, via an isocyanate intermediate. This provides a route to introduce an amino group in place of the carboxamide group.

These derivatization strategies are summarized in the table below.

| Reaction Type | Reagents | Product Functional Group |

| N-Alkylation | Base (e.g., NaH), Alkyl Halide (R-X) | Secondary/Tertiary Amide |

| Hydrolysis (Acidic) | H₃O⁺, Heat | Carboxylic Acid |

| Hydrolysis (Basic) | NaOH, H₂O, Heat | Carboxylate Salt |

| Reduction | LiAlH₄, then H₂O | Amine |

| Dehydration | SOCl₂, P₂O₅, or (COCl)₂ | Nitrile |

| Hofmann Rearrangement | Br₂, NaOH, H₂O | Amine |

Modifications and Reactivity of Methyl and Trifluoromethyl Substituents

The methyl and trifluoromethyl groups on the aromatic ring significantly influence the molecule's reactivity and provide additional sites for modification.

The trifluoromethyl (CF₃) group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This deactivates the aromatic ring towards electrophilic substitution. However, its presence is crucial in medicinal chemistry as it can enhance metabolic stability, binding affinity, and lipophilicity. ontosight.ai Direct transformation of the C-F bonds within the CF₃ group is challenging due to their strength, but recent advances have shown that selective C-F bond activation is possible under specific conditions, often involving transition metal catalysts.

The methyl (CH₃) group , being ortho to the electron-withdrawing CF₃ group, exhibits modified reactivity. The C-H bonds of the methyl group are susceptible to radical reactions, such as benzylic bromination using N-bromosuccinimide (NBS) under UV irradiation. The resulting benzylic bromide is a versatile intermediate for introducing a wide array of functional groups via nucleophilic substitution. Furthermore, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid, although controlling selectivity in the presence of the benzamide group can be challenging. The electronic properties of the CF₃ group can influence the acidity and reactivity of the benzylic protons. rsc.org

Intramolecular Cyclization and Rearrangement Pathways

Derivatives of this compound can be designed to undergo intramolecular cyclization reactions to form various heterocyclic systems. The specific pathway often depends on the nature of the substituents introduced onto the benzamide nitrogen or the aromatic ring. nih.gov

For instance, if a suitable N-substituent containing a nucleophilic or electrophilic site is introduced, it can react with the aromatic ring or the carbonyl group. An example is the Bischler–Napieralski reaction, where an N-acylphenylethylamine derivative can be cyclized to form a dihydroisoquinoline. Similarly, Pictet-Spengler-type reactions could be envisioned with appropriate N-substituted derivatives.

Studies on related benzamides have shown that intramolecular cyclization can be triggered under various conditions, including acid catalysis or transition-metal catalysis. nih.govresearchgate.netosi.lvresearchgate.netrsc.org For example, N-allylbenzamides can undergo catalyst-free intramolecular oxidative cyclization to yield oxazoles. nih.gov N-[2-(Cyclopent-1-en-1-yl)phenyl]benzamides have been shown to undergo intramolecular heterocyclization in the presence of HCl to form spiro[3,1-benzoxazine-4,1'-cyclopentanes]. researchgate.netosi.lv These examples highlight the potential for derivatives of this compound to serve as precursors for complex heterocyclic structures.

Skeletal rearrangements of amides, though less common, provide pathways to structurally diverse molecules by cleaving and reforming C-C or C-N bonds. nih.gov These transformations can proceed through radical or transition metal-catalyzed pathways, offering advanced strategies for molecular editing. nih.gov

Mechanistic Investigations of Synthetic Routes

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. The synthesis of trifluoromethylated compounds, in particular, often involves complex and nuanced mechanistic pathways.

Exploration of Reaction Mechanisms in Trifluoromethylation Reactions

The introduction of a trifluoromethyl group onto an aromatic ring is a key transformation in modern organic synthesis. acs.org Several methods exist, each with a distinct mechanism.

Nucleophilic Trifluoromethylation: This involves a "CF₃⁻" synthon, often generated from reagents like trifluoromethane (B1200692) (fluoroform, CF₃H) or trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent). acs.orgwikipedia.org The reaction typically requires a base to generate the nucleophile, which then attacks an electrophilic aromatic substrate, often in a copper-catalyzed process.

Electrophilic Trifluoromethylation: This pathway utilizes a "CF₃⁺" synthon. Reagents like hypervalent iodine compounds (e.g., Togni reagents) or electrophilic sulfonium (B1226848) salts (e.g., Umemoto reagents) are commonly employed. wikipedia.org The mechanism can be complex and is sometimes debated, potentially involving either a direct polar substitution or a single-electron transfer (SET) followed by radical recombination. wikipedia.org

Radical Trifluoromethylation: This is one of the most versatile methods for trifluoromethylating arenes. A trifluoromethyl radical (•CF₃) is generated from a precursor such as trifluoroiodomethane (CF₃I), sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent), or via photoredox catalysis. wikipedia.orgprinceton.edunih.gov The highly reactive •CF₃ radical then adds to the aromatic ring to form a cyclohexadienyl radical intermediate, which is subsequently oxidized to the final trifluoromethylated product. princeton.edu

The choice of method depends on the substrate and the desired regioselectivity. For a molecule like this compound, the trifluoromethyl group would likely be introduced at an earlier stage of the synthesis, for example, by trifluoromethylation of a 2-methylbenzoic acid derivative.

| Trifluoromethylation Type | CF₃ Source (Example) | Key Mechanistic Feature |

| Nucleophilic | TMSCF₃ (Ruppert-Prakash) | Generation of a CF₃⁻ nucleophile |

| Electrophilic | Togni Reagent II | Generation of a CF₃⁺ electrophile or SET pathway |

| Radical | CF₃SO₂Na (Langlois' Reagent) | Generation of a •CF₃ radical |

Studies on Electron Transfer and Radical Pathways in Related Syntheses

Many modern trifluoromethylation reactions, particularly those employing photoredox or copper catalysis, are understood to proceed through single-electron transfer (SET) mechanisms. nih.govresearchgate.netorientjchem.orgacs.org

In a typical photoredox catalytic cycle, a photocatalyst absorbs visible light and becomes excited. princeton.edunih.gov This excited-state catalyst can then engage in a SET event with a trifluoromethyl source (e.g., a Togni reagent or triflyl chloride), generating a trifluoromethyl radical. princeton.eduorientjchem.org This radical then reacts with the aromatic substrate. The resulting radical intermediate is then oxidized to the product, completing the catalytic cycle. princeton.edunih.gov

Copper-catalyzed reactions also frequently involve SET processes. nih.gov For instance, a Cu(I) species can reduce an electrophilic trifluoromethylating agent to generate a •CF₃ radical and a Cu(II) species. nih.gov Alternatively, SET from a copper complex to a diazonium salt can generate an aryl radical, which then combines with a copper-bound CF₃ group. nih.gov Mechanistic studies, including trapping experiments and kinetic analysis, have been crucial in elucidating these pathways and distinguishing them from purely polar mechanisms. researchgate.netacs.org The formation of aryl radical cation intermediates has also been proposed and tested in certain copper-mediated C-H trifluoromethylation reactions. researchgate.net

Stereochemical Considerations in Complex Benzamide Synthesis

When synthesizing more complex derivatives of this compound that contain stereocenters, controlling the stereochemistry is paramount. The conformation of the benzamide itself can be influenced by the steric bulk of its ortho substituents. nih.gov

The rotation around the aryl-carbonyl bond in ortho-substituted benzamides can be restricted, leading to atropisomerism if the substituents are sufficiently bulky and different. While the methyl and trifluoromethyl groups in the parent compound are not large enough to induce stable atropisomers at room temperature, further derivatization could lead to such phenomena.

In syntheses involving the creation of new chiral centers, stereochemical control can be achieved through several strategies:

Chiral Auxiliaries: A chiral auxiliary can be attached to the benzamide nitrogen. This auxiliary directs the stereochemical outcome of a subsequent reaction on a different part of the molecule and is then cleaved.

Asymmetric Catalysis: A chiral catalyst (e.g., a transition metal complex with a chiral ligand) can be used to favor the formation of one enantiomer or diastereomer over the other.

Substrate Control: Existing stereocenters within the molecule can direct the stereochemistry of newly formed centers. In benzamides with chiral substituents at the ortho positions, "matched" and "mismatched" stereochemical interactions can significantly influence the conformational preferences and the selectivity of reactions. nih.gov

These stereochemical considerations are critical in the synthesis of biologically active molecules, where often only a single stereoisomer exhibits the desired therapeutic effect.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound, as well as its fragmentation patterns under ionization.

High-resolution mass spectrometry is used to determine the exact mass of a molecule with high precision, which allows for the unambiguous determination of its elemental formula. For this compound, with the molecular formula C₉H₈F₃NO, the calculated monoisotopic mass is 203.05581 Da. Experimental HRMS data confirms this molecular formula with a measured exact mass of approximately 203.0558 g/mol . smolecule.com This high level of accuracy distinguishes it from other compounds with the same nominal mass but different elemental compositions.

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₈F₃NO |

| Calculated Exact Mass | 203.05581 Da |

| Observed Exact Mass | ~ 203.0558 Da smolecule.com |

Electrospray ionization is a soft ionization technique that typically generates protonated molecules [M+H]⁺ in the positive ion mode. For this compound (molecular weight 203.18 g/mol ), the ESI-MS spectrum would be expected to show a prominent peak for the protonated molecule at a mass-to-charge ratio (m/z) of 204.

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the protonated molecule is fragmented. Characteristic fragmentation patterns for this compound would likely involve the loss of small neutral molecules. smolecule.com Common fragmentation pathways include the cleavage of the amide group (loss of NH₃, resulting in a fragment ion) or fragmentation involving the trifluoromethyl group. smolecule.com The analysis of these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule. smolecule.com

Advanced MS Fragmentation Pattern Analysis

A primary fragmentation event for benzamides involves the loss of the amino group (•NH2), resulting in a stable benzoyl cation. researchgate.net Another characteristic fragmentation is the cleavage of the carbonyl group to form a phenyl cation. researchgate.net The presence of the trifluoromethyl group, a strong electron-withdrawing group, and the methyl group will influence the stability of the resulting fragments and may introduce additional fragmentation pathways, such as the loss of a fluorine atom or the entire CF3 group.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound Molecular Weight: 203.16 g/mol

| Fragment Ion | Proposed Structure | m/z (approx.) | Description of Loss |

| [C9H8F3NO]+• (Molecular Ion) | C6H3(CH3)(CF3)CONH2 | 203 | Intact molecule |

| [C9H6F3NO]+• | [M - H2]+• | 201 | Loss of two hydrogen atoms |

| [C9H8F2NO]+ | [M - F]+ | 184 | Loss of a fluorine radical |

| [C9H6F3O]+ | C6H3(CH3)(CF3)CO+ | 187 | α-cleavage with loss of amino radical (•NH2) |

| [C8H6F3]+ | C6H3(CH3)(CF3)+ | 159 | Loss of formamide (B127407) radical (•CONH2) |

| [C7H5O]+ | C6H5CO+ | 105 | Benzoyl cation (common in benzamides) |

| [C6H5]+ | C6H5+ | 77 | Phenyl cation (common in benzamides) |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule. For this compound, the IR spectrum is dominated by vibrations associated with the amide group, the aromatic ring, and the trifluoromethyl substituent.

The primary amide group gives rise to several distinct absorption bands. smolecule.com The N-H stretching vibrations typically appear as a pair of bands in the region of 3350-3180 cm⁻¹. smolecule.com The C=O stretching vibration, known as the Amide I band, is a strong absorption that occurs between 1680 and 1650 cm⁻¹. smolecule.comnih.gov The N-H bending vibration, or the Amide II band, is found around 1560-1540 cm⁻¹. smolecule.comnih.gov The presence of the electron-withdrawing trifluoromethyl group can influence the precise position of the carbonyl stretch. Additionally, strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group are expected in the 1350-1100 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |

| Amide (N-H) | Symmetric & Asymmetric Stretch | 3350 - 3180 | Medium - Strong |

| Amide (C=O) | Stretch (Amide I) | 1680 - 1650 | Strong |

| Amide (N-H) | Bend (Amide II) | 1560 - 1540 | Medium - Strong |

| Aromatic (C-H) | Stretch | 3100 - 3000 | Medium - Weak |

| Aromatic (C=C) | Ring Stretch | 1600 - 1450 | Medium |

| Trifluoromethyl (C-F) | Stretch | 1350 - 1100 | Strong |

| Methyl (C-H) | Stretch | 2975 - 2860 | Medium |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

Single-crystal X-ray diffraction analysis of compounds structurally related to this compound reveals common structural motifs. These compounds often crystallize in monoclinic crystal systems. smolecule.com The analysis confirms the molecular formula C₉H₈F₃NO and a molecular weight of approximately 203.16 g/mol . smolecule.com

The geometry of the molecule is characterized by a nearly planar amide group, a consequence of the delocalization of the nitrogen lone pair into the carbonyl group. smolecule.com A notable feature is the dihedral angle between the plane of the aromatic ring and the amide plane, which is typically around 20-30 degrees in substituted benzamides. smolecule.com This twist is a compromise between electronic conjugation, which favors planarity, and steric hindrance from the ortho-methyl group. Bond lengths are generally within expected ranges: aromatic C-C bonds average about 1.40 Å, the amide C-N bond is around 1.36 Å, and the C-F bonds in the trifluoromethyl group are typically 1.32-1.35 Å. smolecule.com

The packing of molecules in the crystal is governed by a network of non-covalent intermolecular interactions, which dictate the stability and physical properties of the solid.

The most significant intermolecular interaction in the crystal structure of benzamides is the N-H···O hydrogen bond. researchgate.netresearchgate.net The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor. researchgate.net These interactions typically link molecules into chains or dimers, forming a robust supramolecular architecture that is a defining feature of amide crystal packing. smolecule.comresearchgate.net

The trifluoromethyl group plays a crucial role in the crystal packing through various non-covalent interactions involving fluorine. researchgate.net While fluorine is a weak hydrogen bond acceptor, C-H···F-C interactions are frequently observed in the solid state of fluorinated organic molecules. researchgate.netresearchgate.net

Advanced Spectroscopic and Structural Elucidation

Polymorphism and Pseudopolymorphism Studies

The study of polymorphism, the ability of a solid material to exist in multiple crystalline forms, is critical in understanding the physicochemical properties of a compound. In the case of trifluoromethyl-substituted benzanilides, which are structurally related to 2-Methyl-3-(trifluoromethyl)benzamide, intriguing polymorphic behaviors have been observed. Research into 3-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide has revealed the rare occurrence of concomitant dimorphism, where two polymorphic forms crystallize simultaneously from the same solution. researchgate.net

Thermal analysis of these two forms, designated as Form I and Form II, has identified a unique and extremely rare phenomenon: the simultaneous melting and solid-to-solid phase transition occurring at the same temperature. researchgate.net Form I, a centrosymmetric structure (triclinic, Pī), transitions to the noncentrosymmetric Form II (monoclinic, Cc) upon heating. researchgate.net Despite the significant difference in their crystal symmetries, both forms exhibit similar densities and lattice energies, highlighting a subtle energetic relationship between them. researchgate.net

The asymmetric unit of Form I contains two molecules (Z′ = 2), while Form II contains four (Z′ = 4). researchgate.net This high number of molecules in the asymmetric unit for both forms is a notable crystallographic feature. The conformationally distinct molecules within each form are interconnected by a network of strong N-H···O=C and weaker C-H···O=C hydrogen bonds. researchgate.net

Table 1: Crystallographic and Thermal Data for the Dimorphs of a Structurally Related Benzanilide

| Parameter | Form I | Form II |

|---|---|---|

| Crystal System | Triclinic | Monoclinic |

| Space Group | Pī | Cc |

| Molecules per Asymmetric Unit (Z') | 2 | 4 |

| Key Transition | Exhibits solid-to-solid phase transition to Form II at the same temperature as melting. researchgate.net | - |

| Density & Lattice Energy | Similar to Form II. researchgate.net | Similar to Form I. researchgate.net |

Data presented is for the analogous compound 3-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide. researchgate.net

To understand the subtle differences in the crystal packing of the two polymorphic forms of 3-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide, computational methods such as the Xpac method have been employed. researchgate.net This analysis is crucial for dissecting the intermolecular interactions that govern the formation and stability of each polymorph.

The Xpac analysis revealed a significant degree of 2D isostructurality between Form I and Form II. researchgate.net This similarity is attributed to the most stabilized and energetically significant intermolecular interactions, which are conserved in both crystal packings. These include strong N-H···O=C hydrogen bonds, C-H···O=C interactions, and C-H···π bonds. researchgate.net

Table 2: Analysis of Intermolecular Interactions in the Dimorphs of a Structurally Related Benzanilide

| Interaction Type | Role in Crystal Packing | Method of Analysis |

|---|---|---|

| N-H···O=C Hydrogen Bonds | Contributes to 2D isostructurality; one of the most stabilized interactions. researchgate.net | Xpac, PIXEL |

| C-H···O=C Hydrogen Bonds | Contributes to 2D isostructurality. researchgate.net | Xpac, PIXEL |

| C-H···π Interactions | Contributes to 2D isostructurality. researchgate.net | Xpac, PIXEL |

| C-H···F-C(sp³) Hydrogen Bonds | Accounts for the main differences in crystal packing between the two forms. researchgate.net | Xpac, PIXEL |

| C(sp³)-F···F-C(sp³) Interactions | Accounts for the main differences in crystal packing between the two forms. researchgate.net | Xpac, PIXEL |

Data presented is for the analogous compound 3-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide. researchgate.net

Theoretical and Computational Chemical Investigations

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

Detailed quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Methyl-3-(trifluoromethyl)benzamide, specific data from these types of studies are not published.

Density Functional Theory (DFT) Studies for Molecular Properties

While DFT is a standard method for investigating molecular properties, specific studies detailing the electronic structure, stability, and reactivity of this compound are not found in the available literature. Consequently, data tables for properties such as optimized geometries, electronic energies, dipole moments, and frontier molecular orbital (HOMO-LUMO) energies, which are standard outputs of DFT calculations, could not be compiled for this specific molecule.

Transition State Analysis for Reaction Pathways

The investigation of reaction mechanisms involving this compound through transition state analysis is another area lacking published research. Such studies would provide critical insights into the kinetics and thermodynamics of its potential chemical transformations, but no such analyses are currently available.

Molecular Modeling and Simulation Studies

Molecular modeling and simulations are crucial for understanding the compound's behavior in condensed phases and its interactions with other molecules.

Conformational Analysis and Energy Landscape Mapping

A detailed conformational analysis, which would involve mapping the potential energy surface to identify stable conformers and the energy barriers between them, has not been published for this compound.

Intermolecular Interaction Energy Analysis (e.g., PIXEL Method)

Studies on related trifluoromethyl-substituted N-methyl-N-phenylbenzamides have utilized the PIXEL method to dissect intermolecular interactions into coulombic, polarization, dispersion, and exchange-repulsion components. These analyses have highlighted the role of weak C-H···O=C, C-H···π, and C-H···F-C hydrogen bonds in stabilizing the crystal packing. However, a similar detailed analysis for this compound is not available, and therefore, a quantitative breakdown of its intermolecular interaction energies cannot be provided.

Lattice Energy Calculations and Contributions (Coulombic, Polarization, Dispersion, Exchange)

The calculation of lattice energy and the decomposition of this energy into its constituent parts (Coulombic, polarization, dispersion, and exchange) are essential for understanding the stability of a crystal structure. Despite the knowledge that this compound crystallizes in a monoclinic system, specific calculations detailing these energy contributions have not been reported in the scientific literature.

Computational Approaches for Synthetic Route Prediction and Optimization

The synthesis of novel organic compounds is a cornerstone of chemical research and development. Computational tools have become increasingly prominent in predicting and optimizing synthetic routes, a process known as computer-aided synthesis planning (CASP). These approaches leverage vast databases of known chemical reactions and sophisticated algorithms to propose viable synthetic pathways for a target molecule.

For a compound like this compound, retrosynthesis prediction models can be employed. These models work by breaking down the target molecule into simpler, commercially available precursors through a series of reverse chemical reactions. Modern retrosynthesis tools may utilize attention-based neural machine translation models or rule-based expert systems to identify plausible disconnections. arxiv.orgresearchgate.net For instance, a potential retrosynthetic analysis for this compound might identify the amide bond as a key disconnection point, suggesting a reaction between 2-methyl-3-(trifluoromethyl)benzoic acid and ammonia (B1221849) or an amine. Another pathway could involve substitution reactions starting from a precursor like 2-bromo-3-(trifluoromethyl)benzene. smolecule.com

The table below illustrates a hypothetical output from a retrosynthesis prediction tool, suggesting potential precursors for the synthesis of this compound.

Table 1: Predicted Precursors for this compound Synthesis

| Precursor 1 | Precursor 2 | Reaction Type |

|---|---|---|

| 2-Methyl-3-(trifluoromethyl)benzoic acid | Ammonia | Amidation |

| 2-Methyl-3-(trifluoromethyl)benzoyl chloride | Ammonia | Acyl Halide-Amine Reaction |

| 2-Bromo-3-(trifluoromethyl)benzene | Methylamine | (Hypothetical) Amination/Coupling |

These computational predictions help chemists to design more efficient synthetic strategies, potentially reducing the time and cost associated with drug discovery and development. researchgate.net

In Silico Prediction of Molecular Properties for Research Applications

In silico methods are instrumental in predicting the physicochemical and pharmacokinetic properties of molecules, which are crucial for assessing their potential as drug candidates. These predictions, often grouped under ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies, help to filter out compounds with unfavorable properties early in the research process. researchgate.netresearchgate.net

Computational Assessment of Drug-Likeness and Scaffold Properties

Drug-likeness is a qualitative concept used to evaluate whether a compound is likely to be an effective drug, based on its structural and physicochemical properties. Several computational models and rule sets, such as Lipinski's Rule of Five, are used to assess drug-likeness. nih.govf1000research.com These rules are based on the observation that most orally administered drugs have certain characteristics, such as a molecular weight under 500 daltons and a logP value less than 5. nih.gov

The trifluoromethyl group present in this compound is known to enhance properties like metabolic stability and membrane permeability, which can positively influence a compound's drug-like characteristics. nih.gov Computational tools can predict these properties for this compound, providing a preliminary assessment of its potential as a drug candidate. researchgate.net

The following table presents a predicted drug-likeness profile for this compound based on commonly used computational parameters.

Table 2: Predicted Physicochemical and Drug-Likeness Properties

| Property | Predicted Value | Compliance with Lipinski's Rule of Five |

|---|---|---|

| Molecular Weight | 203.16 g/mol | Yes (<500) |

| LogP (Octanol-Water Partition Coefficient) | ~2.5 (Estimated) | Yes (<5) |

| Hydrogen Bond Donors | 1 (from the amide group) | Yes (<5) |

| Hydrogen Bond Acceptors | 1 (from the carbonyl oxygen) | Yes (<10) |

| Polar Surface Area (PSA) | ~43 Ų (Estimated) | Favorable for cell permeability |

These in silico predictions suggest that this compound has a favorable drug-likeness profile. nih.govnih.gov

Molecular Docking and Binding Affinity Prediction for Potential Molecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scialert.netresearchgate.net This method is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. nih.govmdpi.com The process involves placing the ligand in the binding site of the target and calculating a "docking score," which estimates the binding affinity. scialert.net

Research has indicated that this compound may act as an inhibitor of glycine (B1666218) transporters, which are involved in neurotransmission. smolecule.com This makes glycine transporters a potential molecular target for this compound. A molecular docking study could be performed to simulate the interaction between this compound and the binding site of a glycine transporter. The results would provide insights into the binding mode, key interactions (such as hydrogen bonds and hydrophobic interactions), and a predicted binding energy. scialert.netf1000research.com

The table below shows a hypothetical result from a molecular docking study of this compound with a glycine transporter.

Table 3: Hypothetical Molecular Docking Results

| Molecular Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Glycine Transporter (e.g., GlyT1) | -7.5 | Tyr124, Phe259, Ser377 |

A lower binding energy generally indicates a more stable and potentially more potent interaction. scialert.net These computational predictions can guide the design of more effective inhibitors. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. nih.govnih.gov In the context of drug discovery, MD simulations can provide detailed insights into the conformational flexibility of a ligand and the stability of its interaction with a biological target. figshare.comresearchgate.net

The primary objectives of a molecular dynamics simulation for the this compound-glycine transporter complex are summarized in the table below.

Table 4: Goals of Molecular Dynamics Simulation

| Simulation Goal | Information Gained |

|---|---|

| Conformational Analysis of Ligand | Understanding the flexibility and preferred shapes of the compound in the binding site. |

| Stability of Ligand-Protein Complex | Assessing the durability of the interaction over time. |

| Identification of Key Interactions | Pinpointing the most important hydrogen bonds and hydrophobic contacts. |

| Water Molecule Dynamics | Observing the role of water molecules in mediating the binding interaction. |

By providing a dynamic view of molecular interactions, MD simulations complement the static picture provided by molecular docking and offer a more comprehensive understanding of the compound's potential biological activity. nih.govresearchgate.net

Applications As Advanced Chemical Intermediates and Probes

Building Blocks for Complex Organic Synthesis

The reactivity of the benzamide (B126) moiety, coupled with the electronic effects of the methyl and trifluoromethyl substituents, makes 2-Methyl-3-(trifluoromethyl)benzamide a valuable precursor for a range of complex organic structures.

While direct synthesis of benzothiazinones, pyrimidines, and pyrido[1,2-a]pyrimidin-4-ones from this compound is not extensively documented in publicly available literature, the general synthetic strategies for these heterocyclic systems suggest its potential as a precursor. The synthesis of these heterocycles often involves the condensation of a substituted benzamide or a related derivative with a suitable cyclizing agent.

Benzothiazinones: The synthesis of benzothiazinones, a class of compounds with significant biological activity, often starts from substituted 2-aminobenzoic acids or their corresponding amides. nih.govvapourtec.comnih.govrsc.org For instance, the synthesis of 8-nitro-1,3-benzothiazin-4-ones, a promising class of antitubercular agents, utilizes precursors like 2-chloro-3-nitro-5-(trifluoromethyl)benzamide. nih.gov This highlights the utility of trifluoromethyl-substituted benzamides in constructing such heterocyclic cores. A plausible synthetic route could involve the conversion of this compound to an ortho-amino or ortho-thiol derivative, which could then undergo cyclization to form a benzothiazinone ring system.

Pyrimidines: Pyrimidine (B1678525) synthesis is a cornerstone of heterocyclic chemistry, with numerous methods available for their construction. mdpi.comnih.govresearchgate.netmdpi.comyoutube.com One common approach involves the condensation of a β-dicarbonyl compound with an amidine or a related species. While not a direct precursor in the classical sense, this compound could be chemically modified to participate in pyrimidine ring synthesis. For example, the benzamide could be converted into a more reactive intermediate that can then be used to build the pyrimidine ring. The presence of the trifluoromethyl group is of particular interest as trifluoromethyl-substituted pyrimidines are known to exhibit a range of biological activities. researchgate.net

Pyrido[1,2-a]pyrimidin-4-ones: This class of fused heterocyclic compounds has garnered attention for its diverse pharmacological properties. nih.govnih.gov The synthesis of the pyrido[1,2-a]pyrimidin-4-one scaffold can be achieved through various strategies, often involving the reaction of 2-aminopyridines with β-ketoesters or their equivalents. While this compound is not a direct starting material in these established routes, its structural motifs could be incorporated into molecules designed to undergo such cyclizations. For instance, the 2-methyl-3-(trifluoromethyl)benzoyl group could be attached to a suitable nitrogen-containing fragment that is then cyclized to form the desired pyrido[1,2-a]pyrimidin-4-one derivative.

| Heterocyclic System | General Synthetic Approach | Potential Role of this compound |

|---|---|---|

| Benzothiazinones | Cyclization of ortho-substituted benzoyl derivatives | Precursor to an ortho-functionalized benzamide for subsequent cyclization |

| Pyrimidines | Condensation of a three-carbon unit with an amidine equivalent | Source of a substituted benzoyl moiety for incorporation into a pyrimidine precursor |

| Pyrido[1,2-a]pyrimidin-4-ones | Reaction of 2-aminopyridines with β-dicarbonyl compounds | Component of a more complex starting material designed for cyclization |

This compound serves as a valuable starting material for the synthesis of more complex and multifunctionalized benzamide derivatives and analogues. smolecule.comontosight.ai The presence of the methyl and trifluoromethyl groups on the aromatic ring allows for selective functionalization at other positions. Furthermore, the amide functionality itself can be modified or used as a handle for further synthetic transformations.

The synthesis of N-substituted benzamides is a common strategy to explore structure-activity relationships in medicinal chemistry. For example, compounds like N-(2-methylphenyl)-3-(trifluoromethyl)benzamide have been synthesized and are of interest for their potential biological activities. ontosight.ai This demonstrates the utility of the trifluoromethylbenzamide core in creating a library of diverse analogues. The general approach involves the reaction of the corresponding benzoyl chloride with a variety of amines.

Patents have been filed for the preparation of related 2-(trihalomethyl) benzamides, indicating the commercial interest in this class of compounds as intermediates in the pharmaceutical and agrochemical industries. google.comjustia.com These processes often involve the reaction of a 2-(trihalomethyl)benzoyl halide with ammonia (B1221849) or an amine.

Development of Chemical Probes and Research Tools

The unique physicochemical properties imparted by the trifluoromethyl group make this compound an attractive scaffold for the development of chemical probes and other research tools.

The benzamide moiety can serve as a versatile anchor for the attachment of various functional groups, such as reporter tags or reactive groups for covalent labeling. The 2-methyl and 3-trifluoromethyl substitution pattern provides a specific steric and electronic environment that could be exploited for selective binding to a target protein.

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms and to serve as internal standards in analytical methods. researchgate.netnih.govias.ac.inresearchgate.netmusechem.com The introduction of stable isotopes, such as deuterium (B1214612) (²H), into a molecule can provide valuable information about the fate of specific atoms during a chemical or biological process.

While there are no specific reports on the deuteration of this compound, the synthesis of deuterated analogues is a feasible and potentially valuable endeavor. For instance, the methyl group at the 2-position could be replaced with a trideuteromethyl group (CD₃). nih.gov This could be achieved by using a deuterated methylating agent in the synthesis of the precursor to this compound.

Such a deuterated analogue could be used in mechanistic studies to probe the role of the methyl group in a particular reaction or biological process. It could also serve as an internal standard in mass spectrometry-based assays for the quantification of this compound and its metabolites.

| Isotopic Label | Potential Application | Information Gained |

|---|---|---|

| Deuterium (²H) | Mechanistic studies of chemical reactions | Elucidation of reaction pathways and transition states |

| Deuterium (²H) | Metabolic fate studies | Identification of metabolic pathways and products |

| Deuterium (²H) | Internal standard for quantitative analysis | Accurate quantification of the non-labeled compound |

Role in Materials Science and Electronic Chemicals Research

The incorporation of fluorine atoms into organic molecules can significantly alter their physical and electronic properties, making them attractive for applications in materials science. ontosight.aiontosight.ai Trifluoromethylated compounds, in particular, are known for their high thermal stability, chemical resistance, and unique electronic characteristics.

While the specific use of this compound in materials science and electronic chemicals research is not well-documented, its properties suggest potential applications in these fields. For instance, it could be used as a monomer or an additive in the synthesis of fluorinated polymers with tailored properties, such as low surface energy, high thermal stability, and specific optical or electronic characteristics. The benzamide functionality could also be exploited for self-assembly or for creating ordered structures in materials. smolecule.com

Emerging Research Applications in Agrochemical and Pharmaceutical Intermediate Synthesis

This compound is a member of the benzamide class of chemical compounds, which are recognized for their diverse biological activities and are frequently used as intermediates in the synthesis of more complex molecules. ontosight.ai The presence of both a methyl and a trifluoromethyl group on the phenyl ring gives the compound a unique structural and electronic profile, making it a subject of interest in the development of new agrochemicals and pharmaceuticals. tuodaindus.com The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability and binding affinity of a molecule to its target. tuodaindus.commdpi.com

While specific, detailed research on this compound as a direct intermediate is emerging, its structural precursor, 2-Methyl-3-(trifluoromethyl)aniline, is a well-established and vital building block in the synthesis of several active ingredients, highlighting the importance of the 2-methyl-3-(trifluoromethyl)phenyl moiety. tuodaindus.comgoogle.com This aniline (B41778) is a key intermediate in the production of crop protection agents like fungicides and insecticides, as well as pharmaceutical compounds, including kinase inhibitors and CNS-active agents. tuodaindus.com

A prominent example of the synthetic utility of this structural framework is in the production of Flunixin, a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine. google.com The synthesis of Flunixin involves a reaction of the precursor 2-Methyl-3-(trifluoromethyl)aniline with 2-chloronicotinate. ganeshremedies.com This underscores the role of this chemical scaffold in creating molecules with significant biological activity. The applications of this key precursor suggest the potential pathways in which its derivative, this compound, could serve as a valuable intermediate.

The research applications for the core structure are summarized in the table below, focusing on the established uses of its immediate precursor.

| Precursor Compound | Final Product | Application Area |

| 2-Methyl-3-(trifluoromethyl)aniline | Flunixin | Veterinary analgesic and anti-inflammatory drug google.comganeshremedies.com |

| 2-Methyl-3-(trifluoromethyl)aniline | Next-generation Herbicides | Agrochemical google.com |

| 2-Methyl-3-(trifluoromethyl)aniline | Next-generation Fungicides | Agrochemical tuodaindus.com |

| 2-Methyl-3-(trifluoromethyl)aniline | Kinase Inhibitors | Pharmaceutical tuodaindus.com |

Research into novel benzamide and trifluoromethyl-containing derivatives continues to be an active area in the development of new pesticides and therapeutic agents. nih.govnih.gov The unique properties conferred by the trifluoromethyl group are a critical tool for medicinal chemists aiming to enhance the efficacy, lipophilicity, and pharmacokinetic profiles of drug candidates. mdpi.com Therefore, intermediates like this compound represent valuable building blocks for future discoveries in these fields.

Future Directions and Research Opportunities

Development of Novel and Sustainable Synthetic Routes for 2-Methyl-3-(trifluoromethyl)benzamide

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research in the synthesis of this compound should prioritize sustainability, catalytic efficiency, and process optimization.

Novel synthetic strategies can be envisioned that move beyond traditional methods. One promising area is the application of photocatalysis , which utilizes visible light to drive chemical reactions under mild conditions. diva-portal.orgrsc.orgrsc.org For instance, photocatalytic C-H activation could potentially be employed for the direct amidation of a suitable 2-methyl-3-(trifluoromethyl)toluene precursor, thus avoiding multiple pre-functionalization steps. Another avenue lies in the realm of biocatalysis , leveraging enzymes for amide bond formation. nih.govacs.orgresearchgate.net Nitrile hydratase enzymes, for example, have shown efficacy in the hydration of nitriles to primary amides in aqueous media, offering a green alternative to chemical hydrolysis. nih.govmanchester.ac.uk The integration of biocatalytic steps with chemocatalytic processes, such as copper-catalyzed N-arylation, in a one-pot synthesis could provide highly efficient and sustainable routes. nih.govmanchester.ac.uk

Furthermore, the implementation of continuous flow synthesis presents an opportunity to enhance reaction control, safety, and scalability. prolabas.com Microreactor technology can enable precise management of reaction parameters, which is particularly advantageous for reactions involving highly reactive intermediates or exothermic processes.

The table below summarizes potential sustainable synthetic approaches and their key features.

| Synthetic Approach | Key Features | Potential Starting Materials |

| Photocatalysis | Mild reaction conditions, use of visible light, potential for novel bond formations. diva-portal.orgrsc.orgrsc.org | 2-Methyl-3-(trifluoromethyl)toluene, 2-Methyl-3-(trifluoromethyl)benzoic acid |

| Biocatalysis | Environmentally benign (aqueous media), high selectivity, use of renewable catalysts (enzymes). nih.govacs.orgresearchgate.net | 2-Methyl-3-(trifluoromethyl)benzonitrile, 2-Methyl-3-(trifluoromethyl)benzoic acid |

| Continuous Flow Synthesis | Enhanced reaction control, improved safety, scalability, and potential for high-throughput optimization. prolabas.com | Various precursors amenable to flow conditions |

| Chemo-enzymatic Synthesis | Combines the selectivity of biocatalysts with the broad applicability of chemocatalysts in one-pot processes. nih.govmanchester.ac.uk | 2-Methyl-3-(trifluoromethyl)benzonitrile and an appropriate aryl halide |

Exploration of Undiscovered Reactivity and Transformation Pathways of the Compound

The interplay of the methyl and trifluoromethyl substituents on the benzamide (B126) scaffold suggests a rich and underexplored reactivity profile for this compound. Future research should aim to uncover novel transformation pathways.

The presence of the trifluoromethyl group, a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring, making it susceptible to nucleophilic aromatic substitution reactions. smolecule.com The reactivity of the amide functional group itself can be explored through various transformations. For instance, the amide can undergo reduction to the corresponding amine or hydrolysis to the carboxylic acid under appropriate conditions. smolecule.com

Furthermore, modern synthetic methodologies can unlock new reaction pathways. Photocatalysis , for example, can be employed to generate radical intermediates, leading to novel C-H functionalization or N-dealkylation reactions of benzamide derivatives. diva-portal.orgacs.org The unique electronic nature of the substituted ring in this compound could lead to interesting and potentially selective outcomes in such photocatalytic transformations. Research into the para-selective radical trifluoromethylation of benzamide derivatives via iminium intermediates could also be extended to explore other C-H functionalization reactions on the this compound core. researchgate.net

Investigations into the intramolecular cyclization reactions, potentially triggered by activation of the methyl group or the amide N-H bond, could lead to the synthesis of novel heterocyclic structures.

Advanced Computational Design of Analogues for Specific Research Objectives and Target Engagement

Computational chemistry offers powerful tools for the rational design of novel molecules with tailored properties. Future research should leverage these methods to design analogues of this compound for specific applications.

Molecular modeling and docking studies can be employed to predict the binding affinity of analogues to biological targets. nih.govnih.gov By systematically modifying the substituents on the benzamide scaffold and evaluating their interactions with a target protein in silico, researchers can prioritize the synthesis of compounds with the highest potential for desired biological activity. For instance, studies on other trifluoromethyl benzamides have demonstrated the utility of induced-fit docking and pharmacophore mapping to understand and predict binding to targets like cholesteryl ester transfer protein (CETP). nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can establish correlations between the physicochemical properties of a series of analogues and their biological activity. nih.govnih.gov This information can then be used to design new compounds with enhanced potency or selectivity. The electronic and steric effects of the methyl and trifluoromethyl groups in this compound provide a rich platform for developing robust QSAR models.

Computational methods can also be used to predict the reactivity and spectroscopic properties of novel analogues, aiding in their synthesis and characterization. The table below outlines key computational approaches and their applications in the design of this compound analogues.

| Computational Method | Application | Desired Outcome |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a biological target. nih.gov | Identification of analogues with improved target engagement. |

| Pharmacophore Mapping | Identifies the essential structural features required for biological activity. nih.gov | Design of novel scaffolds with similar activity profiles. |

| QSAR | Correlates chemical structure with biological activity. nih.gov | Prediction of the activity of unsynthesized analogues. |

| Density Functional Theory (DFT) | Calculates electronic structure and predicts reactivity and spectroscopic properties. nih.gov | Understanding of reaction mechanisms and confirmation of molecular structures. |

Integration with High-Throughput Synthesis and Screening Methodologies in Academic Contexts

To accelerate the discovery of new applications for this compound and its derivatives, the integration of high-throughput synthesis and screening methodologies is crucial.

High-throughput synthesis techniques, such as parallel synthesis and automated reaction platforms, can be employed to rapidly generate large libraries of analogues. prolabas.comnih.gov This allows for the systematic exploration of the chemical space around the this compound scaffold. The development of robust and generalizable synthetic routes, as discussed in section 6.1, is a prerequisite for successful high-throughput synthesis. The use of stopped-flow chemistry combined with machine learning can further accelerate the optimization of reaction conditions for library synthesis. chemistryworld.com

Once synthesized, these libraries can be subjected to high-throughput screening to identify compounds with desired biological or material properties. This approach is widely used in drug discovery and can be adapted for various research objectives in academic settings. nih.gov For example, a library of this compound analogues could be screened for inhibitory activity against a panel of enzymes or for specific material properties.

The combination of high-throughput synthesis and screening allows for a data-rich approach to chemical research, enabling the rapid identification of lead compounds and the elucidation of structure-activity relationships.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methyl-3-(trifluoromethyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling 2-methyl-3-(trifluoromethyl)benzoic acid with an appropriate amine using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like dichloromethane. Optimization includes controlling reaction temperature (0–25°C), stoichiometric ratios, and purification via column chromatography. AI-driven retrosynthetic tools can predict alternative pathways, such as using 2-methyl-3-(trifluoromethyl)aniline as a precursor for selective functionalization .

Q. How does the trifluoromethyl group influence the compound’s physicochemical and biological properties?

- Methodological Answer : The trifluoromethyl group enhances lipophilicity, metabolic stability, and electron-withdrawing effects, which improve bioavailability and binding affinity to hydrophobic enzyme pockets. Comparative studies with non-fluorinated analogs show reduced degradation rates in hepatic microsomal assays. Computational modeling (e.g., DFT calculations) can quantify electronic effects on reaction intermediates .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) resolves structural ambiguities, particularly distinguishing between regioisomers. High-resolution mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies amide carbonyl stretching (~1650–1680 cm⁻¹). X-ray crystallography, using programs like SHELXL, provides definitive confirmation of crystal packing and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers validate analytical methods for quantifying trace residues of this compound in biological matrices?

- Methodological Answer : Ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) with a QuEChERS extraction protocol is validated by assessing linearity (R² > 0.999), recovery rates (90–105%), and precision (RSD < 5%). Matrix-matched calibration curves correct for ion suppression/enhancement effects. For example, spiked cucumber samples showed 92–104% recovery across 0.001–0.5 mg/kg concentrations .

Q. What strategies resolve contradictions in crystallographic data interpretation for trifluoromethyl-substituted benzamides?

- Methodological Answer : Discrepancies in torsion angles or hydrogen-bonding motifs can arise from dynamic disorder in the trifluoromethyl group. Using Mercury CSD’s packing similarity analysis, researchers compare experimental data with Cambridge Structural Database (CSD) entries. SHELXL refinement with anisotropic displacement parameters and twin-law corrections improves model accuracy for high-resolution datasets .

Q. How should structure-activity relationship (SAR) studies be designed to evaluate biological activity against enzyme targets?

- Methodological Answer : SAR studies require synthesizing analogs with variations in the benzamide core (e.g., substituent position, halogenation) and testing in enzyme inhibition assays (e.g., IC₅₀ determination). For example, derivatives with pyrimidine-methyl groups (as in N-[(6-methylpyrimidin-4-yl)methyl]-3-(trifluoromethyl)benzamide) showed enhanced antifungal activity compared to unsubstituted analogs. Dose-response curves and molecular docking (e.g., AutoDock Vina) correlate structural features with binding energies .

Q. What experimental approaches mitigate challenges in synthesizing enantiomerically pure derivatives of this compound?

- Methodological Answer : Chiral resolution via preparative HPLC with amylose-based columns separates enantiomers. Asymmetric synthesis routes using chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., L-proline) achieve enantiomeric excess (ee > 95%). Circular dichroism (CD) spectroscopy and chiral NMR shift reagents validate purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.